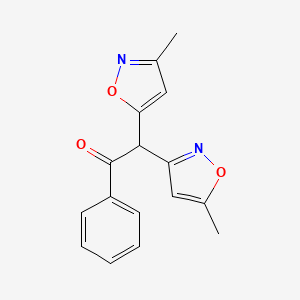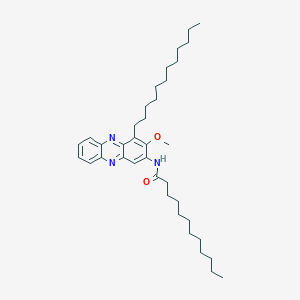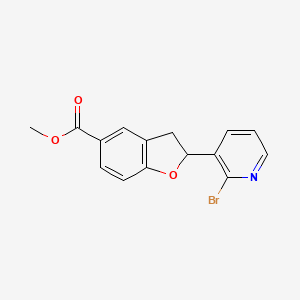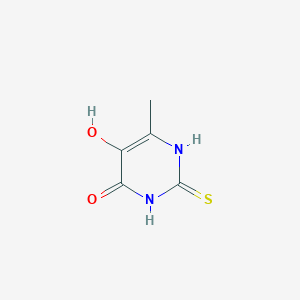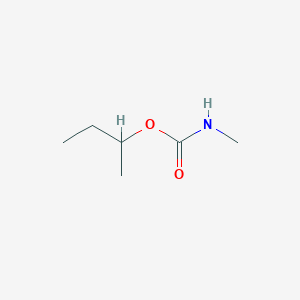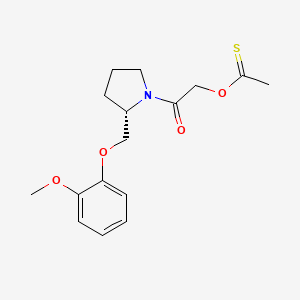
(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxyphenoxy group, and an ethanethioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenoxy group and the ethanethioate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(S)-(-)-1-Methyl-2-pyrrolidinemethanol: Shares the pyrrolidine ring structure.
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-: Contains a similar pyrrolidine ring but with a pyridine group instead of the methoxyphenoxy group.
特性
分子式 |
C16H21NO4S |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
O-[2-[(2S)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C16H21NO4S/c1-12(22)20-11-16(18)17-9-5-6-13(17)10-21-15-8-4-3-7-14(15)19-2/h3-4,7-8,13H,5-6,9-11H2,1-2H3/t13-/m0/s1 |
InChIキー |
DXSZOZBYRKLDPM-ZDUSSCGKSA-N |
異性体SMILES |
CC(=S)OCC(=O)N1CCC[C@H]1COC2=CC=CC=C2OC |
正規SMILES |
CC(=S)OCC(=O)N1CCCC1COC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


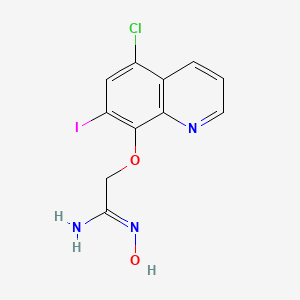


![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)

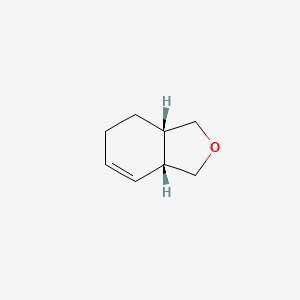
![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)

![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)
